molecular formula C17H18N6O2S2 B13357756 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

Cat. No.: B13357756
M. Wt: 402.5 g/mol
InChI Key: PWYMHKZXJSSMNS-UHFFFAOYSA-N
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Description

The compound 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a fused heterocyclic molecule featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methylsulfonyl-piperidinyl group at position 3 and an indole moiety at position 4. This structure combines three pharmacologically significant motifs:

  • The triazolothiadiazole scaffold, known for antimicrobial, anticancer, and anti-inflammatory activities .
  • The indole group, which enhances interactions with biological targets like enzymes and receptors .
  • The methylsulfonyl-piperidinyl substituent, which may improve solubility and target binding via sulfonyl and piperidine functionalities.

Its synthesis likely involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives in phosphoryl chloride, a method validated for analogous triazolothiadiazoles .

Properties

Molecular Formula

C17H18N6O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

6-(1H-indol-2-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6O2S2/c1-27(24,25)22-8-4-6-12(10-22)15-19-20-17-23(15)21-16(26-17)14-9-11-5-2-3-7-13(11)18-14/h2-3,5,7,9,12,18H,4,6,8,10H2,1H3

InChI Key

PWYMHKZXJSSMNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolothiadiazole Core

The core heterocycle triazolo[3,4-b]thiadiazole can be synthesized via established routes involving:

Example Reaction Pathway:

Step 1: Condensation of 4-amino-1,2,4-triazole derivatives with aldehydes to form Schiff bases.
Step 2: Cyclization with ethyl chloroacetate or similar reagents to form the fused heterocycle.
Step 3: Functionalization with methylsulfonyl groups via sulfonylation reactions, often using methylsulfonyl chloride in the presence of bases.

Incorporation of the Piperidinyl and Methylsulfonyl Groups

The 3-(methylsulfonyl)-3-piperidinyl substituent is introduced through nucleophilic substitution or coupling reactions:

  • Preparation of the piperidinyl derivative involves nucleophilic substitution of a suitable leaving group (e.g., halide) with piperidine.
  • Methylsulfonylation is achieved by reacting the piperidinyl intermediate with methylsulfonyl chloride, often under basic conditions to yield the sulfonylated piperidine.

Coupling with the Indole Moiety

The indole component is typically attached via:

This step often involves activating the 6-position of the triazolothiadiazole core with suitable electrophiles or coupling reagents, followed by nucleophilic attack from the indole derivative.

Typical Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Synthesis of heterocyclic core 4-amino-1,2,4-triazole derivatives, aldehydes, ethyl chloroacetate Reflux, ethanol or acetic acid Ring formation
Sulfonylation Methylsulfonyl chloride, base (e.g., triethylamine) Room temperature to 0°C Methylsulfonyl group introduction
Piperidinyl substitution Piperidine, halogenated intermediates Reflux, polar solvents Piperidinyl group attachment
Coupling with indole Coupling agents (e.g., EDC, DCC), solvents Room temperature, inert atmosphere Final linkage formation

Data Tables and Synthesis Parameters

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Formation of heterocycle 4-amino-1,2,4-triazole, aldehyde Ethanol Reflux 70-85 Confirmed via spectral analysis
Sulfonylation Methylsulfonyl chloride, triethylamine Dichloromethane 0°C to RT 75-80 Sulfonylation of piperidinyl intermediate
Piperidinyl substitution Halogenated intermediate, piperidine Reflux 65-75°C 65-78 Nucleophilic substitution
Coupling with indole Activated heterocycle, indole derivative DCM or DMF RT 60-70 Purification via chromatography

Recent Advances and Research Findings

Recent synthetic approaches emphasize green chemistry principles and high regioselectivity :

  • Use of microwave-assisted synthesis to reduce reaction times.
  • Application of catalytic systems such as metal nanoparticles for cyclization.
  • Optimization of sulfonylation conditions to prevent over-sulfonylation or side reactions.

Research indicates that multi-step synthesis involving heterocyclic ring formation followed by functional group modifications remains the most effective route. The synthesis of the target compound typically involves initial heterocycle construction , followed by selective substitution and final coupling with the indole moiety.

Chemical Reactions Analysis

2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anticancer Activity

  • Compounds 5a–l () exhibit Bcl-2 inhibitory activity, with IC50 values correlating with substituent hydrophobicity. For example, 5a (4-iodophenyl) showed superior activity due to enhanced van der Waals interactions .
  • Triazolothiadiazoles with indole moieties (e.g., 5a–l) demonstrate >70% inhibition of cancer cell lines at 10 µM, outperforming non-indole analogs .

Antimicrobial Activity

  • Ethyl-aryl triazolothiadiazoles () inhibit Staphylococcus aureus (MIC: 8–16 µg/mL), attributed to planar aromatic systems disrupting bacterial membranes .
  • Indole-triazolothiadiazines () show antifungal activity against Candida albicans (MIC: 32–64 µg/mL), likely via ergosterol biosynthesis inhibition .

Enzyme Targeting

    Biological Activity

    The compound 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole (referred to as Compound A) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    Compound A features a complex structure that integrates several pharmacophoric elements:

    • Indole Core : Known for its diverse biological activities.
    • Thiadiazole and Triazole Moieties : These rings contribute to the compound's interaction with biological targets.
    • Piperidine Ring : Enhances solubility and bioavailability.

    The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:

    • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases involved in cancer cell proliferation and survival.
    • Antioxidant Activity : The presence of sulfur-containing groups may enhance the compound's ability to scavenge free radicals.
    • Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer progression.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds structurally related to Compound A. For instance:

    CompoundCell LineIC50 (µM)Mechanism
    9cSUIT-25.11Inhibition of migration
    9eCapan-110.8Cytotoxicity
    9nHeLa7.5Apoptosis induction

    These findings suggest that modifications in the structure can lead to enhanced antiproliferative effects against various cancer cell lines .

    Neuropharmacological Effects

    The piperidine moiety in Compound A is known for its neuroactive properties. Studies have indicated:

    • Cognitive Enhancement : Similar compounds have been reported to improve cognitive functions in animal models.
    • Antidepressant Effects : Some derivatives exhibit potential antidepressant activity by modulating neurotransmitter levels.

    Case Studies

    • Study on Antiproliferative Effects :
      • A study evaluated a series of indole derivatives against pancreatic ductal adenocarcinoma cells. Compound A showed promising results with significant inhibition of cell migration and proliferation .
    • Neuroprotective Study :
      • In a model of neurodegeneration, a derivative similar to Compound A demonstrated protective effects against oxidative stress-induced neuronal death, suggesting potential applications in treating neurodegenerative diseases .

    Q & A

    What are the optimal synthetic routes and reaction conditions for synthesizing 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole?

    Level: Basic
    Methodological Answer:
    The synthesis involves multi-step reactions starting with cyclization of precursors to form the triazolo-thiadiazole core. Key steps include:

    • Cyclization : Use diethyl oxalate and sodium hydride (NaH) in toluene to form intermediates like acetylated pyrazole-carboxylic acid esters .
    • Thiadiazole formation : React intermediates with sulfur-containing reagents (e.g., PCl₅ or Lawesson’s reagent) under controlled temperatures (60–80°C) .
    • Piperidine sulfonylation : Introduce the methylsulfonyl group to the piperidine moiety using methanesulfonyl chloride in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

    How is the compound characterized for structural confirmation and purity assessment?

    Level: Basic
    Methodological Answer:

    • Structural elucidation :
      • 1H/13C NMR : Confirm substituent positions (e.g., indole protons at δ 7.2–8.1 ppm, methylsulfonyl group at δ 3.2 ppm) .
      • IR spectroscopy : Identify key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹ for sulfonyl, C=N at 1600 cm⁻¹ for triazole) .
    • Purity analysis :
      • HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time ~12.5 min) to detect impurities (<0.5%) .
      • Elemental analysis : Validate composition (e.g., C, H, N, S within ±0.3% of theoretical values) .

    What experimental strategies are recommended to analyze structure-activity relationships (SAR) for this compound?

    Level: Advanced
    Methodological Answer:

    • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing methylsulfonyl with acetyl or varying indole positions) to assess impact on bioactivity .
    • Biological assays :
      • Enzyme inhibition : Test against fungal 14-α-demethylase (CYP51) using lanosterol demethylation assays .
      • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values .
    • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

    How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting antimicrobial vs. anticancer efficacy)?

    Level: Advanced
    Methodological Answer:

    • Standardized assays : Re-evaluate activity under uniform conditions (e.g., same cell lines, incubation times, and controls) to eliminate variability .
    • Target specificity studies :
      • Molecular docking : Compare binding affinities to off-target enzymes (e.g., COX-2 vs. CYP51) using AutoDock Vina with PDB structures (e.g., 3LD6 for CYP51) .
      • Kinetic assays : Measure inhibition constants (Kᵢ) to differentiate selective vs. non-selective interactions .
    • Meta-analysis : Aggregate data from multiple studies to identify consensus trends or outliers .

    What methodologies are effective for predicting and validating biological targets via molecular docking?

    Level: Advanced
    Methodological Answer:

    • Docking protocols :
      • Protein preparation : Use PDB structures (e.g., 3LD6) cleaned via molecular dynamics (MD) simulations in GROMACS to remove water/ions .
      • Grid parameters : Define active-site coordinates (e.g., CYP51 heme-binding region) with 20 ų boxes .
      • Scoring : Rank poses using hybrid scoring functions (e.g., Glide SP/XP) and validate with MM-GBSA .
    • Experimental validation :
      • Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) .
      • CRISPR knock-down : Silence candidate targets (e.g., CYP51) and assess compound efficacy loss .

    What are common impurities formed during synthesis, and how are they mitigated?

    Level: Basic
    Methodological Answer:

    • Byproducts :
      • Incomplete sulfonylation : Detect unreacted piperidine intermediates via TLC (Rf ~0.3 in ethyl acetate) and re-treat with methanesulfonyl chloride .
      • Oxidation byproducts : Use inert atmospheres (N₂/Ar) during thiadiazole formation to prevent sulfoxide/sulfone derivatives .
    • Mitigation :
      • Flash chromatography : Separate impurities using gradient elution (hexane → ethyl acetate) .
      • Crystallization : Optimize solvent polarity (e.g., ethanol/water 7:3) to isolate pure product .

    How can target engagement be validated in cellular models?

    Level: Advanced
    Methodological Answer:

    • Cellular thermal shift assays (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., CYP51) via Western blotting after heat shock .
    • Fluorescent probes : Design competitive assays using fluorescently labeled analogs (e.g., FITC-conjugated indole derivatives) .
    • Gene expression profiling : Use RNA-seq to identify downstream pathways (e.g., ergosterol biosynthesis) perturbed by treatment .

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